3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
3-(3-Hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine-derived compound characterized by a pyrimidopurine-dione core. Its structure includes a 3-hydroxypropyl substituent at position 3 and a 3-methoxyphenyl group at position 9, with methyl groups at positions 1 and 5. Its synthesis typically involves multi-step alkylation and cyclization reactions, as seen in analogous compounds .
Properties
IUPAC Name |
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-13-11-24(14-6-4-7-15(10-14)29-3)19-21-17-16(25(19)12-13)18(27)23(8-5-9-26)20(28)22(17)2/h4,6-7,10,13,26H,5,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZANCBNJSVJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimido[2,1-f]purine core, followed by the introduction of the hydroxypropyl and methoxyphenyl groups through selective functionalization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.
Scientific Research Applications
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the targets and result in various biological effects.
Comparison with Similar Compounds
Substituent Variations in the Pyrimidopurine-dione Core
The compound’s structural analogues differ primarily in substituents at positions 3 and 9, which influence solubility, bioavailability, and target affinity. Key examples include:
Key Observations :
- The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to the 2-ethoxyethyl analogue, which is more lipophilic due to its ether linkage .
- The 3-methoxyphenyl substituent at position 9 may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets, a feature absent in compounds lacking aryl groups .
Comparison with Diazepino-Purine Derivatives
Diazepino-purine-diones, such as 10-ethyl-1,3-dimethyl-6,7,8,9-tetrahydrodiazepino[2,1-f]purine-2,4(1H,3H)-dione (Compound 26), exhibit expanded ring systems (7-membered diazepine vs. 6-membered pyrimidine). These derivatives show:
- Reduced metabolic stability : Larger ring systems increase susceptibility to oxidative degradation.
- Altered binding kinetics : Compound 26 demonstrates lower HDAC6 inhibition (IC₅₀ ~300 nM) compared to smaller pyrimidopurine-diones .
Pharmacokinetic and Pharmacodynamic Comparisons
While direct pharmacokinetic data for the target compound are unavailable, insights can be inferred from structurally related molecules:
- Hydroxypropyl vs. Ethoxymethyl substituents : Hydroxypropyl derivatives exhibit higher polar surface area (PSA), suggesting improved blood-brain barrier penetration compared to ethoxymethyl analogues (e.g., 1-ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione) .
- Methoxyphenyl vs. Fluorophenyl groups : Fluorophenyl-substituted purine-diones (e.g., 3-(p-fluorophenyl)-7-oct-1-ynyl-1H-purin-9(8H)-one) show stronger fluorescence properties, aiding in cellular imaging, but comparable logP values .
Biological Activity
The compound 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the pyrimidopurinedione family. Its structural complexity suggests potential biological activities that warrant investigation. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a tetrahydropyrimido structure which is known to influence its biological interactions. The presence of hydroxyl and methoxy groups may enhance solubility and bioactivity.
1. Anti-inflammatory Effects
Research indicates that compounds with a similar pyrimidopurinedione structure exhibit significant anti-inflammatory activity . These compounds have been shown to inhibit pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation.
2. Adenosine Receptor Modulation
Compounds in this class often interact with adenosine receptors (ARs), specifically A1 and A2A subtypes. Studies have demonstrated that certain derivatives can act as antagonists or agonists at these receptors, potentially influencing cardiovascular health and neurological functions. For instance, derivatives displaying high affinity for A1 ARs have been identified with K_i values in the nanomolar range .
3. Cytostatic Activity
The cytostatic effects of similar purine derivatives have been documented extensively. Compounds with modifications in their structure have shown IC50 values ranging from to against various cancer cell lines. This suggests that the compound may possess potential as an anticancer agent .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Anti-HCV Activity : Certain derivatives demonstrated effective inhibition of Hepatitis C Virus (HCV) replication with EC90 values between to . This highlights the potential antiviral properties of the compound .
- Multi-target Drug Development : Research focusing on tetrahydropyrazino derivatives indicated their ability to inhibit multiple targets such as MAO-B alongside ARs. This multi-target approach may enhance therapeutic efficacy while reducing side effects .
Data Summary Table
Q & A
Q. What are the critical steps and reaction parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Friedel-Crafts alkylation to introduce the hydroxypropyl and methoxyphenyl substituents (e.g., forming intermediates with controlled stereochemistry) .
- Cyclization to construct the tetrahydropyrimido[2,1-f]purine core, often requiring Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions .
- Methylation steps at specific positions using methyl iodide or dimethyl sulfate under basic conditions . Key parameters include:
- Temperature : Optimal ranges (e.g., 80–120°C for cyclization) to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalyst loading : Critical for yield optimization (e.g., 10–15 mol% for Pd-catalyzed coupling) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, hydroxypropyl protons at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ matching calculated mass within 2 ppm error) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for dione moieties) .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via emulsion techniques .
- Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring at 25°C, 37°C) to identify optimal storage conditions (e.g., pH 7.4 buffer, −80°C) .
Advanced Questions
Q. What computational strategies predict this compound’s binding affinity to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing hydrogen bonds with methoxyphenyl and hydrophobic interactions with methyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .
- QSAR Models : Train models on purine derivative datasets to predict IC₅₀ values against cancer cell lines .
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-Response Validation : Replicate assays (e.g., MTT, caspase-3 activation) with standardized protocols (e.g., 48–72 hr exposure, 1 nM–100 µM range) .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .
- Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell lysates .
Q. What in vivo models are suitable for evaluating therapeutic efficacy?
- Xenograft Models : Administer 10–50 mg/kg (IP or oral) in immunodeficient mice with human tumor lines (e.g., MDA-MB-231 breast cancer), monitoring tumor volume biweekly .
- Pharmacokinetics : Measure plasma half-life (e.g., LC-MS/MS) and bioavailability (>30% for oral dosing) .
- Toxicity Profiling : Assess liver/kidney function (ALT, BUN levels) and hematological parameters .
Q. Which reaction engineering approaches improve synthetic scalability?
- Flow Chemistry : Optimize residence time (e.g., 30 min) and temperature (100°C) for continuous cyclization steps .
- Catalyst Immobilization : Use silica-supported Pd nanoparticles to enhance recyclability (e.g., 5 cycles with <10% yield loss) .
- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of intermediate formation .
Methodological Tables
Table 1: Key Reaction Parameters for Cyclization Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ±15% yield |
| Catalyst (AlCl₃) | 10–15 mol% | ±20% yield |
| Solvent (DMF) | 0.1–0.5 M | ±10% yield |
| Source: Adapted from |
Table 2: Comparative Bioactivity of Structural Analogues
| Substituent | IC₅₀ (µM) | Target Kinase |
|---|---|---|
| 3-Hydroxypropyl | 0.12 | EGFR |
| 3-Chlorobenzyl (Ref) | 0.45 | CDK2 |
| 4-Fluorobenzyl (Ref) | 0.87 | VEGFR2 |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
